molecular formula C21H31N3O2 B6980401 1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea

1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea

Cat. No.: B6980401
M. Wt: 357.5 g/mol
InChI Key: NPFQZPXDVQWLEM-UHFFFAOYSA-N
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Description

1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with a cyclopropyl group, an oxane ring, and a phenylpyrrolidine moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

1-[cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-21(23-20(17-9-10-17)19-8-4-5-13-26-19)22-14-16-11-12-24(15-16)18-6-2-1-3-7-18/h1-3,6-7,16-17,19-20H,4-5,8-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFQZPXDVQWLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(C2CC2)NC(=O)NCC3CCN(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Oxane Ring Formation: The oxane ring is usually synthesized through ring-closing reactions involving diols or epoxides.

    Phenylpyrrolidine Synthesis: The phenylpyrrolidine moiety can be synthesized through the reaction of phenylacetonitrile with pyrrolidine under basic conditions.

    Urea Formation: The final step involves the coupling of the cyclopropyl(oxan-2-yl)methyl intermediate with the phenylpyrrolidine intermediate using phosgene or a phosgene substitute to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the cyclopropyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving urea derivatives.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyclopropyl and oxane groups could play a role in binding to molecular targets, while the urea linkage might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea is unique due to its combination of a cyclopropyl group, an oxane ring, and a phenylpyrrolidine moiety. This unique structure may confer specific chemical and biological properties not found in similar compounds, making it a valuable subject for further research.

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